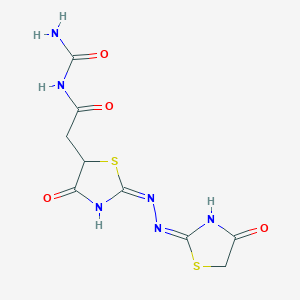

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide: is a complex organic compound featuring a unique structure that includes thiazolidinone and hydrazone moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of Thiazolidinone Core: The initial step involves the cyclization of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted carbamoyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have indicated that the compound can interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, which require specific chemical functionalities.

Mécanisme D'action

The mechanism by which N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiazolidinone and hydrazone moieties are particularly important for these interactions, as they can mimic natural substrates or inhibitors.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

- N-carbamoyl-2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

Uniqueness

Compared to similar compounds, N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both thiazolidinone and hydrazone moieties in a single molecule provides a unique platform for diverse chemical transformations and biological interactions.

Activité Biologique

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article reviews the existing literature on the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazolidinone and hydrazone functionalities, which are known for their biological significance. The synthesis typically involves cyclo-condensation reactions of appropriate precursors in the presence of catalysts such as zinc chloride. For instance, compounds derived from 2-mercapto-acetic acid and various hydrazones have shown promising results in biological assays .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of N-carbamoyl derivatives. For example, compounds based on thiazolidinone scaffolds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple bacterial strains .

Table 1: Antimicrobial Activity of N-carbamoyl Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |

|---|---|---|---|

| N-carbamoyl derivative | 10.7 - 21.4 | 21.4 - 40.2 | E. coli, S. aureus |

| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Various bacterial strains |

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against phytopathogenic fungi. One study identified a derivative with an EC50 of 0.85 µg/mL against Alternaria solani, indicating potent antifungal activity . This suggests potential applications in agricultural settings for controlling fungal pathogens.

Table 2: Antifungal Activity of Selected Compounds

| Compound | EC50 (µg/mL) | Target Fungi |

|---|---|---|

| Compound 4e | 0.85 | Alternaria solani |

| Compound X | 2.29 | Phoma lingam |

The biological activity of N-carbamoyl derivatives is often attributed to their ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, thiazolidinone derivatives have been shown to disrupt cell membrane integrity in bacteria, leading to cell lysis .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone compounds revealed that modifications at specific positions significantly impacted their antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against resistant strains of bacteria.

- Fungicidal Activity : Another investigation focused on the fungicidal effects of these compounds against Fusarium species, where several derivatives showed promising results, indicating their potential as agricultural fungicides.

Propriétés

IUPAC Name |

N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O4S2/c10-7(19)11-4(16)1-3-6(18)13-9(21-3)15-14-8-12-5(17)2-20-8/h3H,1-2H2,(H,12,14,17)(H,13,15,18)(H3,10,11,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFGBOCPZEQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC(=O)N)/S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.